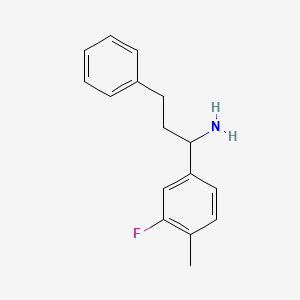

1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine

Description

Propriétés

IUPAC Name |

1-(3-fluoro-4-methylphenyl)-3-phenylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN/c1-12-7-9-14(11-15(12)17)16(18)10-8-13-5-3-2-4-6-13/h2-7,9,11,16H,8,10,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVGUTATZOUVKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CCC2=CC=CC=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-fluoro-4-methylphenylboronic acid with a suitable aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

-

Oxidation to nitro compounds : Strong oxidizing agents like KMnO₄ or CrO₃ convert the amine to nitro derivatives. For example, oxidation in acidic media yields 1-(3-fluoro-4-methylphenyl)-3-phenylpropan-1-nitroso intermediates, which further oxidize to nitro compounds.

-

Ketone formation : Selective oxidation of the propyl chain’s α-carbon using Ru-based catalysts produces α-keto amines, useful in asymmetric synthesis .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Amine → Nitroso | KMnO₄, H₂SO₄, 0–5°C | 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-nitroso |

| Amine → Nitro compound | CrO₃, HNO₃, reflux | 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-nitro |

Reduction Reactions

The compound’s aromatic fluorine and amine groups influence reductive pathways:

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the amine to secondary or tertiary analogs, depending on reaction time and temperature.

-

Borane-mediated reduction : BH₃·THF selectively reduces imine derivatives formed via condensation reactions.

Substitution Reactions

The fluorine atom at the 3-position participates in nucleophilic aromatic substitution (NAS):

-

Fluorine displacement : Strong nucleophiles (e.g., hydroxide, amines) replace fluorine under microwave-assisted conditions . For example, reaction with NaN₃ yields azido derivatives for click chemistry applications .

-

Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids, catalyzed by Pd(PPh₃)₄, introduces substituents to the phenyl ring .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| NAS with NaN₃ | DMF, 120°C, 3 h | 1-(3-Azido-4-methylphenyl)-3-phenylpropan-1-amine |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 1-(3-Fluoro-4-methylphenyl)-3-(4-chlorophenyl)propan-1-amine |

Condensation and Cyclization

The amine reacts with carbonyl compounds to form Schiff bases, which cyclize under acidic or thermal conditions:

-

Schiff base formation : Condensation with benzaldehyde yields imines, which cyclize to tetrahydroisoquinoline derivatives in the presence of HCl .

-

Heterocycle synthesis : Reaction with CS₂ forms thioamide intermediates, leading to thiazolidinones upon cyclization .

Biological Interactions

While direct pharmacological data for this compound is limited, structural analogs demonstrate:

Applications De Recherche Scientifique

Pharmacological Applications

Neuropharmacology

The compound exhibits properties that suggest potential use as a stimulant or psychoactive agent. Its structural similarity to amphetamines indicates that it may influence neurotransmitter systems, particularly those involving dopamine and norepinephrine. Research indicates that compounds with similar structures can enhance mood and cognitive function, making them candidates for treating conditions like attention deficit hyperactivity disorder (ADHD) and depression .

Case Studies

- A study on related compounds demonstrated that modifications in the phenyl group can significantly affect the pharmacokinetic and pharmacodynamic properties of the drug, influencing its efficacy and safety profile .

- Another investigation highlighted the potential of fluorinated derivatives in enhancing selectivity for specific monoamine oxidase subtypes, which is critical in neurodegenerative disease treatment strategies .

Medicinal Chemistry

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various chemical reactions that allow for the modification of functional groups to optimize biological activity. Structure-activity relationship studies are crucial in identifying how changes in molecular structure can lead to variations in biological effects, including potency, selectivity, and toxicity .

Table 1: Summary of SAR Findings

| Modification | Effect on Activity | Reference |

|---|---|---|

| Addition of Fluorine | Increased lipophilicity and CNS penetration | |

| Methyl Substitution | Enhanced stimulant properties | |

| Hydroxyl Group | Altered metabolic stability |

Analytical Applications

Analytical Chemistry

The compound is also employed in analytical chemistry, particularly in techniques such as chromatography and mass spectrometry. Its distinct mass-to-charge ratio allows for precise identification and quantification in complex mixtures, which is essential for both research and clinical diagnostics .

Toxicological Studies

Understanding the toxicological profile of this compound is vital for assessing its safety as a therapeutic agent. Studies have shown that while some derivatives exhibit low toxicity at therapeutic doses, others may present risks associated with stimulant abuse or dependency .

Mécanisme D'action

The mechanism by which 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The fluorine atom and the phenyl groups play crucial roles in the binding affinity and specificity of the compound to its targets .

Comparaison Avec Des Composés Similaires

Substituted Phenylpropan-1-amine Derivatives

The following compounds share the 3-phenylpropan-1-amine core but differ in substituents (Table 1):

Key Observations :

Fluorinated Propanamine Derivatives

Fluorine placement significantly impacts pharmacological profiles (Table 2):

Key Observations :

- The 1-amine position in the target compound allows for extended conjugation compared to 2-amine derivatives (e.g., ).

Pharmacological and Physicochemical Properties

Bioactivity

Physicochemical Data

Q & A

Q. Regioselectivity Solutions :

- Use sterically hindered bases to direct substitution patterns.

- Optimize reaction temperature and solvent polarity (e.g., DMF for polar intermediates) to minimize byproducts.

How can researchers resolve contradictions in reported biological activities (e.g., CNS modulation vs. cytotoxicity) across different assays?

Advanced Research Focus

Contradictions often arise from assay-specific variables (e.g., cell lines, solvent systems). Methodological strategies include:

- Orthogonal Assays : Validate results using independent techniques (e.g., fluorescence polarization for binding affinity vs. functional cAMP assays).

- Metabolite Profiling : Use LC-MS/MS to identify fluorinated metabolites that may interfere with activity measurements .

- Structural Analogs : Compare activity of derivatives (e.g., replacing fluorine with chlorine) to pinpoint functional group contributions .

Q. Basic Research Focus

- NMR Spectroscopy :

- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.2–2.5 ppm).

- 19F NMR : Confirm fluorine substitution (δ -110 to -120 ppm for aryl-F) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]+) and fragmentation patterns.

- X-ray Crystallography : Refine crystal structures using SHELX software to resolve stereochemical ambiguities .

Advanced Tip : DFT calculations (e.g., Gaussian 16) model the electron-withdrawing effects of fluorine on the aromatic ring’s charge distribution .

How can researchers design experiments to study the compound’s interaction with CNS targets while minimizing interference from fluorinated metabolites?

Q. Advanced Research Focus

- Isotope Labeling : Synthesize deuterated or 13C-labeled analogs to track parent compound vs. metabolites in pharmacokinetic studies.

- Target-Specific Probes : Use fluorescent tags (e.g., BODIPY) conjugated to the amine group for live-cell imaging of receptor binding .

- Competitive Binding Assays : Co-administer known receptor antagonists (e.g., haloperidol for dopamine receptors) to validate specificity .

What strategies mitigate synthetic challenges in scaling up production for preclinical studies?

Q. Advanced Research Focus

- Continuous Flow Reactors : Improve yield and safety for hazardous steps (e.g., fluorination) by controlling residence time and temperature .

- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) in amination steps.

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring of intermediate purity .

How do structural modifications (e.g., fluorine position, alkyl chain length) influence the compound’s pharmacokinetic profile?

Q. Advanced Research Focus

- Fluorine Position : 3-Fluorine enhances metabolic stability by reducing CYP450-mediated oxidation compared to 2- or 4-positions.

- Alkyl Chain Optimization : Increasing chain length from C3 to C5 improves blood-brain barrier permeability but may increase off-target effects.

Q. Example Data :

| Modification | LogP | t1/2 (Liver Microsomes) | Brain Penetration (AUC) |

|---|---|---|---|

| Parent (C3 chain) | 3.2 | 2.1 h | 120 ng·h/mL |

| C5 chain | 4.1 | 1.8 h | 210 ng·h/mL |

| 2-F, 4-CH3 | 2.9 | 0.9 h | 85 ng·h/mL |

What computational tools are recommended for predicting the compound’s toxicity profile?

Q. Basic Research Focus

- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate permeability, solubility, and CYP inhibition.

- Toxicity Screening : Derek Nexus or ProTox-II for in silico assessment of hepatotoxicity and cardiotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.